molecular formula C28H24N4O3S B5276032 (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5276032
M. Wt: 496.6 g/mol
InChI Key: HDFMXIKONGXSIQ-CYBUCUQUSA-N
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Description

The compound (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiadiazole derivatives. Key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted anilines with thiadiazole derivatives under acidic or basic conditions.

    Cyclization: Formation of the pyrimidinone ring through intramolecular cyclization.

    Substitution Reactions: Introducing various substituents such as phenoxy and methoxy groups using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biological processes.

    Modulate Receptors: Interact with cellular receptors to trigger or block signaling pathways.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: is unique due to its specific structural features and the presence of both phenoxy and methoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(6E)-5-imino-2-[(3-methylphenoxy)methyl]-6-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-18-5-3-7-21(13-18)16-34-22-11-9-20(10-12-22)15-24-26(29)32-28(30-27(24)33)36-25(31-32)17-35-23-8-4-6-19(2)14-23/h3-15,29H,16-17H2,1-2H3/b24-15+,29-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFMXIKONGXSIQ-CYBUCUQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)COC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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